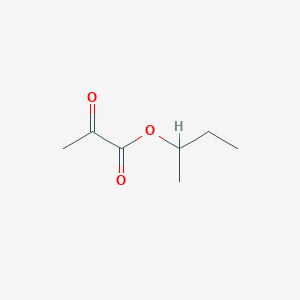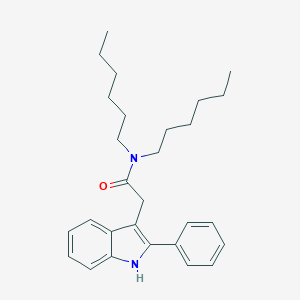
(Z)-4-methoxy-3-methylbut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-methoxy-3-methylbut-3-en-2-one, also known as p-anisaldehyde, is an organic compound that is commonly used in the synthesis of various pharmaceuticals, fragrances, and flavors. It is a pale yellow liquid with a sweet, floral odor and is soluble in most organic solvents. The compound has been extensively studied for its chemical and biological properties and has shown promising results in various scientific research applications.
Mechanism Of Action
The mechanism of action of (Z)-4-methoxy-3-methylbut-3-en-2-one is not well understood. However, it has been shown to have various biological activities, such as antimicrobial, antifungal, and antioxidant activities. The compound has also been shown to have potential as an anti-inflammatory agent and has been studied for its potential use in the treatment of various inflammatory diseases.
Biochemical And Physiological Effects
(Z)-4-methoxy-3-methylbut-3-en-2-one has been shown to have various biochemical and physiological effects. It has been reported to have antimicrobial activity against various microorganisms, such as bacteria and fungi. The compound has also been shown to have antioxidant activity, which may help protect against oxidative stress and prevent the development of various diseases. Additionally, (Z)-4-methoxy-3-methylbut-3-en-2-one has been shown to have anti-inflammatory activity, which may help reduce inflammation and pain associated with various inflammatory diseases.
Advantages And Limitations For Lab Experiments
The advantages of using (Z)-4-methoxy-3-methylbut-3-en-2-one in lab experiments include its high purity and yield, as well as its various biological activities. The compound is relatively easy to synthesize and has been extensively studied for its various properties. However, the limitations of using (Z)-4-methoxy-3-methylbut-3-en-2-one in lab experiments include its potential toxicity and the need for proper safety precautions when handling the compound.
Future Directions
There are many potential future directions for the study of (Z)-4-methoxy-3-methylbut-3-en-2-one. One potential direction is the further investigation of the compound's antimicrobial and antifungal activities, as well as its potential use in the development of new antibiotics and antifungal agents. Another potential direction is the study of the compound's antioxidant and anti-inflammatory activities, and its potential use in the treatment of various inflammatory diseases. Additionally, (Z)-4-methoxy-3-methylbut-3-en-2-one may have potential as a flavoring agent in the food industry, and further research in this area may be warranted.
Synthesis Methods
The synthesis of (Z)-4-methoxy-3-methylbut-3-en-2-one can be achieved through several methods. One of the most common methods is the reaction of p-anisidine with acetone in the presence of acid catalysts. Another method involves the reaction of p-anisalcohol with acetic anhydride in the presence of a catalyst. Both methods result in the formation of (Z)-4-methoxy-3-methylbut-3-en-2-one with high yields and purity.
Scientific Research Applications
(Z)-4-methoxy-3-methylbut-3-en-2-one has been extensively studied for its various scientific research applications. It has been used as a starting material in the synthesis of various pharmaceuticals, such as antihistamines, anti-inflammatory agents, and antifungal agents. The compound has also been used in the synthesis of fragrances and flavors, such as vanillin and heliotropin.
properties
CAS RN |
150151-24-9 |
|---|---|
Product Name |
(Z)-4-methoxy-3-methylbut-3-en-2-one |
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(Z)-4-methoxy-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-5(4-8-3)6(2)7/h4H,1-3H3/b5-4- |
InChI Key |
UVEUXDFHYFKUDZ-PLNGDYQASA-N |
Isomeric SMILES |
C/C(=C/OC)/C(=O)C |
SMILES |
CC(=COC)C(=O)C |
Canonical SMILES |
CC(=COC)C(=O)C |
synonyms |
3-Buten-2-one, 4-methoxy-3-methyl-, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)
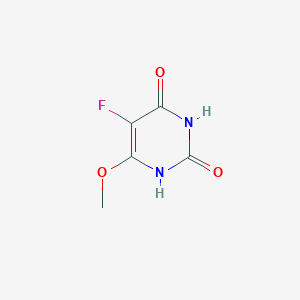
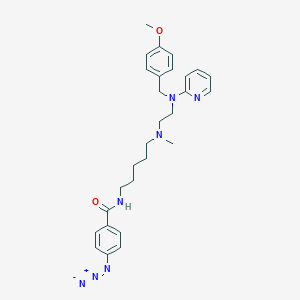
![2-[(1-Benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;chloride](/img/structure/B136834.png)
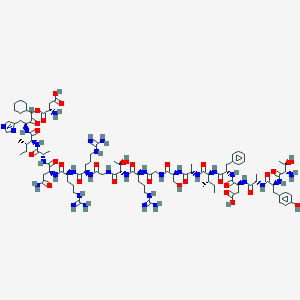
![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)
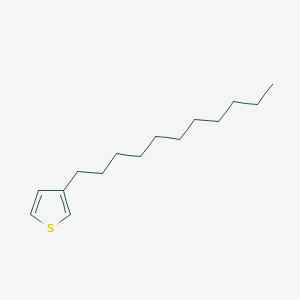
![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)


